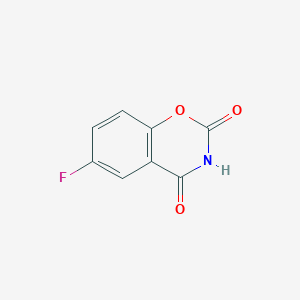

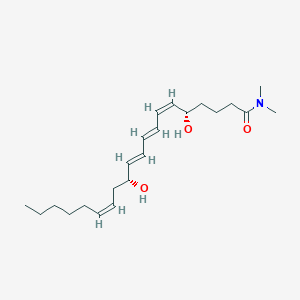

![molecular formula C12H10BrNO2S B162719 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide CAS No. 131729-17-4](/img/structure/B162719.png)

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

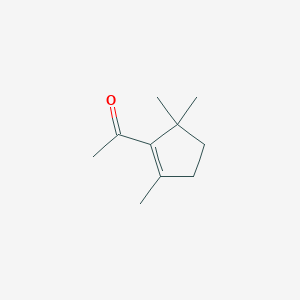

“2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11 (12 (9)10)17 (14,15)16/h1-6H,7-8H2 .科学的研究の応用

Radiopharmaceutical Preparation

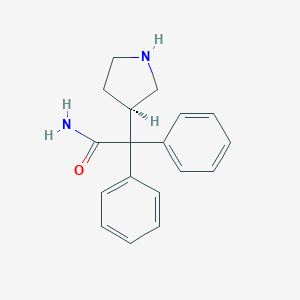

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide derivatives are used in radiopharmaceutical chemistry. For example, [18F]RP 62203, a derivative, is prepared for studying serotonin receptors (5-HT2) (Lasne et al., 1994).

Bimetallic Iridium(II) Complexes

These compounds are used in the preparation of bimetallic iridium(II) complexes. Such complexes have applications in various fields of chemistry, including catalysis and materials science (Aucott et al., 2004).

Antagonists for Receptors

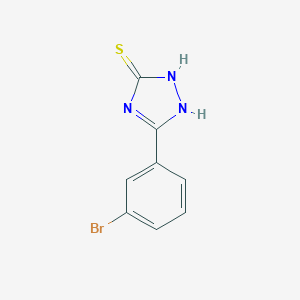

Specific derivatives, such as RP 62203, exhibit high affinity for 5-HT2 receptors, making them potent and selective antagonists with applications in neuroscience and pharmacology (Malleron et al., 1991).

Crystal Structure Analysis

The compound and its derivatives are subjects in crystal structure analysis to understand their molecular configuration and properties, aiding in the development of new materials and drugs (Aucott et al., 2004).

Synthetic Methods and Biological Applications

They are also studied for their synthetic methods and potential biological applications. This includes the exploration of new synthetic pathways and the development of pharmacologically important derivatives (Schulze & Illgen, 1997).

Reactions with α-Functionalized Ketones

Reactions involving 1-nitroso-2-naphthols and α-functionalized ketones lead to the formation of naphtho[1,2-d][1,3]oxazoles, demonstrating the compound's utility in synthetic organic chemistry (Aljaar et al., 2013).

Synthesis of Cyclic Sulfonamides

It is instrumental in the synthesis of novel cyclic sulfonamides via Diels-Alder reactions. These cyclic sulfonamides have potential applications in drug discovery (Greig et al., 2001).

[FeFe]-Hydrogenase Synthetic Mimics

The compound is utilized in the preparation of [FeFe]-hydrogenase synthetic mimics, which are important in the study of renewable energy sources, particularly hydrogen production (Figliola et al., 2014).

Safety And Hazards

特性

IUPAC Name |

3-(2-bromoethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)17(14,15)16/h1-6H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBNGWPBQUOUNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407136 |

Source

|

| Record name | 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide | |

CAS RN |

131729-17-4 |

Source

|

| Record name | 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

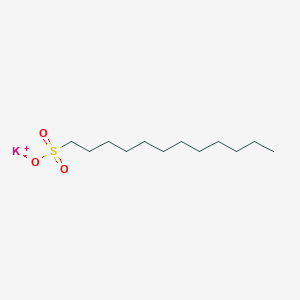

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)